Eupatarone

Description

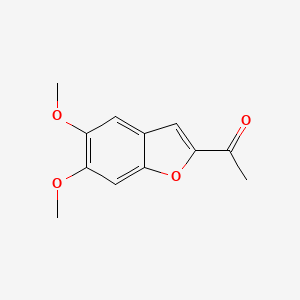

Structure

3D Structure

Propriétés

IUPAC Name |

1-(5,6-dimethoxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7(13)9-4-8-5-11(14-2)12(15-3)6-10(8)16-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFSOUHYSIPPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=C(C=C2O1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169320 | |

| Record name | Caleprunin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17249-61-5 | |

| Record name | Caleprunin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caleprunin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Eupatorin's Mechanism of Action in Breast Cancer Cells: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatorin, a flavone found in various medicinal plants, has demonstrated significant cytotoxic effects against breast cancer cells in numerous studies. This document provides a comprehensive overview of the molecular mechanisms underlying eupatorin's anti-cancer activity, with a focus on its impact on cell signaling pathways, apoptosis, and cell cycle regulation. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of oncology and drug development. It is important to note that the initial query referred to "eupatarone," which is likely a misspelling of eupatorin, the compound that is the subject of the available scientific literature and this whitepaper. Eupatorin is a trimethoxyflavone that has been identified as a promising candidate for cancer therapy due to its selective cytotoxicity towards cancer cells while being less toxic to normal cells.[1][2]

Cytotoxic Activity of Eupatorin in Breast Cancer Cell Lines

Eupatorin exhibits a dose- and time-dependent cytotoxic effect on various breast cancer cell lines, including MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).[1][3] The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight its potency.

Table 1: IC50 Values of Eupatorin in Breast Cancer and Normal Breast Cell Lines

| Cell Line | Type | Incubation Time (hours) | IC50 (µg/mL) | Selectivity Index (SI) vs. MCF-10A | Reference |

| MCF-7 | Breast Adenocarcinoma (ER+) | 24 | > 20 | - | [3] |

| 48 | 5 | 6.0 | [1][2] | ||

| MDA-MB-231 | Breast Adenocarcinoma (TNBC) | 24 | > 20 | - | [3] |

| 48 | 5 | 6.0 | [1][2] | ||

| MDA-MB-468 | Breast Carcinoma | Not Specified | Submicromolar | Significantly Higher in MCF-10A | [4] |

| MCF-10A | Normal Breast Epithelial | 48 | 30 | - | [1][2] |

| 72 | 30 | - | [2] |

Selectivity Index (SI) = IC50 of normal cells / IC50 of cancer cells. A higher SI value indicates greater selectivity for cancer cells.

The data indicates that eupatorin's cytotoxic effects are more pronounced after 48 hours of treatment.[1][3] Importantly, eupatorin displays a high selectivity index, being significantly more toxic to breast cancer cells than to the normal breast epithelial cell line, MCF-10A.[1][3] This selectivity is a crucial attribute for a potential chemotherapeutic agent.

Molecular Mechanisms of Action

Eupatorin's anti-cancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that are often dysregulated in breast cancer.

Induction of Apoptosis

Eupatorin is a potent inducer of apoptosis in breast cancer cells.[1][2] Evidence suggests that it primarily activates the intrinsic (mitochondrial) apoptotic pathway.

Key Events in Eupatorin-Induced Apoptosis:

-

Upregulation of Pro-Apoptotic Genes: Eupatorin treatment leads to the increased expression of several pro-apoptotic genes, including Bak1, Bax, and Bad.[1][2]

-

Mitochondrial Involvement: The upregulation of these genes is associated with the release of cytochrome c and SMAC/Diablo from the mitochondria into the cytoplasm.[1][2]

-

Caspase Activation: Eupatorin triggers the activation of caspase-9, the initiator caspase of the intrinsic pathway, which in turn activates the executioner caspase, caspase-3.[1][2] Studies have shown a higher fold activation of caspase-9 compared to caspase-8, further supporting the dominant role of the intrinsic pathway.[1][2]

-

PARP Cleavage: Activated caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Caption: Eupatorin induces apoptosis via the intrinsic pathway.

Cell Cycle Arrest

Eupatorin has been shown to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest.[1][4]

-

In MCF-7 and MDA-MB-231 cells, treatment with eupatorin leads to an accumulation of cells in the sub-G0/G1 phase, which is indicative of apoptosis.[1][2]

-

In MDA-MB-468 cells, which express CYP1 enzymes, eupatorin causes cell cycle arrest at the G2/M phase.[4] This effect was reversible by the co-application of a CYP1 inhibitor, suggesting that a metabolite of eupatorin is responsible for this activity in CYP1-expressing cells.[4]

Caption: Eupatorin's effect on the cell cycle varies by cell line.

Inhibition of Key Signaling Pathways

Eupatorin modulates several signaling pathways that are critical for the survival and proliferation of cancer cells.

-

PI3K/Akt Pathway: Eupatorin effectively blocks the Phospho-Akt (p-Akt) pathway in both MCF-7 and MDA-MB-231 cells.[1][2] The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth, and its inhibition is a key aspect of eupatorin's anti-cancer mechanism.

-

MAPK Pathway: While the direct effects on the MAPK pathway are less detailed in the provided search results for eupatorin, related compounds like Eupafolin have been shown to activate the MAPK pathway, which can, in some contexts, inhibit cancer cell proliferation.

-

NF-κB Pathway: Although not explicitly detailed for eupatorin in the provided results, the NF-κB pathway is a critical pro-survival pathway in many cancers, and its crosstalk with the PI3K/Akt and MAPK pathways is well-established.

Caption: Eupatorin blocks the pro-survival PI3K/Akt signaling pathway.

Anti-Metastatic and Anti-Angiogenic Effects

Beyond its direct cytotoxic effects, eupatorin also exhibits properties that could inhibit cancer spread.

-

Inhibition of Migration and Invasion: In wound healing assays, eupatorin prevented the complete closure of a scratch in a monolayer of MDA-MB-231 cells.[1] Furthermore, in a Boyden chamber assay, it inhibited the migration and invasion of these cells by over 60%.[1]

-

Anti-Angiogenesis: Eupatorin has been shown to inhibit the sprouting of new blood vessels in an ex vivo mouse aorta ring assay, indicating potential anti-angiogenic properties.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of eupatorin.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of eupatorin on breast cancer cells.

-

Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of eupatorin (and a vehicle control) for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plates are incubated to allow viable cells with active metabolism to convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the control-treated cells.

Caption: A typical workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Double Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by eupatorin.

-

Cell Treatment: Cells are treated with eupatorin at a predetermined concentration (e.g., the IC50 value) for a specific duration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results are typically displayed as a dot plot, distinguishing between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Cell Cycle Analysis

This method determines the effect of eupatorin on the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with eupatorin and then harvested.

-

Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding dye, such as Propidium Iodide (PI).

-

Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as a sub-G1 peak which represents apoptotic cells with fragmented DNA.

Conclusion

Eupatorin demonstrates significant potential as an anti-breast cancer agent. Its mechanism of action is characterized by the induction of apoptosis primarily through the intrinsic pathway, the induction of cell cycle arrest, and the inhibition of the pro-survival PI3K/Akt signaling pathway.[1][2][4] Furthermore, its ability to inhibit cell migration, invasion, and angiogenesis suggests it may also be effective in preventing metastasis.[1] The high selectivity of eupatorin for breast cancer cells over normal breast epithelial cells is a particularly promising characteristic for its further development as a therapeutic agent.[1][3] Future in vivo studies are warranted to validate these in vitro findings and to fully assess the therapeutic potential of eupatorin in the treatment of breast cancer.

References

The Biological Activity of Eupatarone from Orthosiphon stamineus: A Technical Guide

Abstract

Eupatarone, a lipophilic flavonoid isolated from the medicinal plant Orthosiphon stamineus (commonly known as Cat's Whiskers), has garnered significant scientific interest for its potent biological activities. This technical guide provides a comprehensive overview of the extraction, quantification, and multifaceted pharmacological effects of this compound, with a primary focus on its anti-cancer and anti-inflammatory properties. Detailed experimental protocols for the evaluation of its bioactivity are presented, alongside a quantitative summary of its efficacy. Furthermore, this document elucidates the molecular mechanisms of action, including the induction of apoptosis and cell cycle arrest, through diagrammatic representations of the key signaling pathways involved. This guide is intended to serve as a valuable resource for researchers in the fields of phytochemistry, pharmacology, and oncology who are investigating the therapeutic potential of this compound.

Introduction

Orthosiphon stamineus Benth, a member of the Lamiaceae family, is a traditional medicinal herb widely used in Southeast Asia for the treatment of various ailments, including inflammatory conditions and urinary tract diseases. Its therapeutic properties are attributed to a rich phytochemical profile, which includes a variety of flavonoids, terpenoids, and phenolic acids. Among these, the polymethoxylated flavonoid eupatorin has emerged as a compound of significant interest due to its demonstrated anti-inflammatory and cytotoxic activities. This whitepaper will delve into the scientific evidence supporting the biological activities of eupatorin derived from Orthosiphon stamineus, providing a technical framework for its continued investigation and potential development as a therapeutic agent.

Extraction and Quantification of this compound

The isolation and quantification of eupatorin from Orthosiphon stamineus are critical preliminary steps for pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose.

Experimental Protocol: Extraction and HPLC Quantification

This protocol outlines a method for the extraction of eupatorin from the leaves of Orthosiphon stamineus and its subsequent quantification using HPLC.

2.1.1. Materials and Reagents

-

Dried, powdered leaves of Orthosiphon stamineus

-

Methanol (HPLC grade)

-

Chloroform

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Eupatorin standard (purity ≥ 98%)

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Syringe filters (0.45 µm)

2.1.2. Extraction Procedure

-

Macerate 100 g of dried, powdered Orthosiphon stamineus leaves in 500 mL of chloroform for 72 hours at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude chloroform extract.

-

Further, fractionate the crude extract using column chromatography with a silica gel stationary phase and a gradient elution of hexane and ethyl acetate to isolate eupatorin-rich fractions.

2.1.3. HPLC Analysis

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 40:60 v/v). Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of eupatorin standard in methanol (1 mg/mL). From the stock solution, prepare a series of standard solutions of varying concentrations (e.g., 0.00625, 0.0125, 0.025, 0.05, and 0.1 mg/mL) for the calibration curve.

-

Sample Preparation: Dissolve a known amount of the eupatorin-rich fraction in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Flow Rate: 1.2 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 340 nm.

-

Column Temperature: 25°C.

-

-

Quantification: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the sample solution and determine the concentration of eupatorin from the calibration curve. The percentage of eupatorin in the extract can then be calculated.

Quantitative Data: Eupatorin Content

The following table summarizes the quantitative analysis of eupatorin in a flavonoid-rich chloroform fraction (CF2) of Orthosiphon stamineus leaves as determined by HPLC.

| Compound | Concentration (% w/w) in CF2 | Reference |

| Eupatorin | 5.05 | |

| Sinensetin | 2.86 | |

| TMF | 1.01 |

Anti-Cancer Activity of this compound

Eupatorin has demonstrated significant cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

Cytotoxicity

The cytotoxic potential of eupatorin is typically assessed using the MTT assay, which measures cell viability.

3.1.1. Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, HL-60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Treat the cells with various concentrations of eupatorin (e.g., 1 to 50 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of eupatorin that inhibits 50% of cell growth) is determined from the dose-response curve.

3.1.2. Quantitative Data: IC₅₀ Values of Eupatorin

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Incubation Time (h) | Reference |

| MCF-7 | Breast Cancer | > 20 | 24 | |

| MCF-7 | Breast Cancer | 5 | 48 | |

| MDA-MB-231 | Breast Cancer | > 20 | 24 | |

| MDA-MB-231 | Breast Cancer | 5 | 48 | |

| MCF-10a (Normal) | Breast Epithelial | 30 | 48 |

Induction of Apoptosis

Eupatorin induces programmed cell death, or apoptosis, in cancer cells. This is a key mechanism of its anti-cancer activity.

3.2.1. Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Treat cancer cells with eupatorin at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3.2.2. Signaling Pathways in Eupatorin-Induced Apoptosis

Eupatorin triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases.

Caption: Eupatorin-induced apoptotic signaling pathways.

3.2.3. Quantitative Data: Caspase Activation

The following table shows the fold induction of caspase activity in leukemia cells treated with eupatorin.

| Caspase | Fold Induction (vs. Control) | Cell Line | Eupatorin Concentration | Reference |

| Caspase-3/7 | ~4-5 fold | HL-60 | 3 µM | |

| Caspase-8 | ~2-3 fold | HL-60 | 3 µM | |

| Caspase-9 | ~3-4 fold | HL-60 | 3 µM | |

| Caspase-3 | 2.43 fold | HT-29 | IC₅₀ + Doxorubicin |

Cell Cycle Arrest

Eupatorin can halt the progression of the cell cycle in cancer cells, preventing their proliferation.

3.3.1. Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cancer cells with eupatorin at the desired concentration and time points.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Cell Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

3.3.2. Signaling Pathway of Eupatorin-Induced G2/M Arrest

Eupatorin has been shown to induce cell cycle arrest at the G2/M phase. This is often mediated by the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.

Caption: Eupatorin-induced G2/M cell cycle arrest via the MAPK pathway.

Anti-inflammatory Activity of this compound

Eupatorin exhibits potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production

Eupatorin can suppress the production of nitric oxide (NO), a pro-inflammatory molecule, in stimulated macrophages.

4.1.1. Experimental Protocol: Griess Assay for Nitrite Determination

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of eupatorin for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

4.1.2. Quantitative Data: Inhibition of Inflammatory Mediators

The following table summarizes the inhibitory effects of eupatorin on the production of NO and other inflammatory mediators.

| Mediator | IC₅₀ (µM) | Cell Line | Stimulant | Reference |

| NO | 5.2 | J774 macrophages | LPS | |

| PGE₂ | 5.0 | J774 macrophages | LPS | |

| TNF-α | 5.0 | J774 macrophages | LPS |

Mechanism of Anti-inflammatory Action

Eupatorin's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the modulation of inflammatory signaling pathways such as STAT1 activation.

Caption: Eupatorin's anti-inflammatory mechanism of action.

Conclusion

Eupatorin, a key bioactive flavonoid from Orthosiphon stamineus, exhibits promising anti-cancer and anti-inflammatory properties. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its potent inhibition of inflammatory mediators, underscores its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the pharmacological applications of eupatorin. Future studies should focus on in vivo efficacy, bioavailability, and safety profiling to translate these preclinical findings into potential clinical applications.

Eupatarone: A Technical Guide to its Role in G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatarone, a natural flavone, has demonstrated significant antiproliferative activity in various cancer cell lines. A key mechanism underlying its cytotoxic effect is the induction of cell cycle arrest at the G2/M transition phase. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental methodologies related to this compound's role in G2/M arrest. Quantitative data from key studies are summarized, and detailed protocols for essential experimental procedures are provided to facilitate further research and development.

Introduction

This compound (5,3′-dihydroxy-6,7,4′-trimethoxyflavone) is a flavonoid compound isolated from various plant species. It has garnered interest in oncology research due to its cytotoxic effects against a range of cancer cells. One of its primary modes of action is the disruption of the cell cycle, specifically by inducing a blockade at the G2/M checkpoint. This prevents cells from entering mitosis, ultimately leading to apoptosis. Understanding the precise molecular targets and signaling cascades modulated by this compound is crucial for its development as a potential therapeutic agent. This document serves as a technical resource, consolidating current knowledge and providing practical guidance for researchers in the field.

Molecular Mechanism of this compound-Induced G2/M Arrest

This compound orchestrates G2/M cell cycle arrest through the modulation of key regulatory proteins that govern the transition from the G2 phase to mitosis. The primary mechanism involves the activation of the DNA damage checkpoint pathway and subsequent inhibition of the master mitotic regulator, the Cyclin B1/CDK1 complex.

Activation of Checkpoint Kinases Chk1 and Chk2

Studies in human breast cancer cells (MDA-MB-231) show that this compound treatment leads to the enhanced expression of Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2)[1]. These kinases are critical transducers in the DNA damage response (DDR) pathway. When activated, they phosphorylate a cascade of downstream targets to halt cell cycle progression and allow time for DNA repair.

Inhibition of the Cdc2 (CDK1)/Cyclin B1 Complex

The progression from G2 to mitosis is driven by the Cyclin B1/CDK1 (also known as Cdc2) complex. This compound treatment has been shown to cause a reduction in the levels of Cdc2 in MDA-MB-231 cells[1]. Furthermore, in HeLa cervical carcinoma cells, this compound dysregulates cell cycle regulatory proteins, leading to an upregulation of Cyclin B1 levels after 12 hours, which is characteristic of a block at the G2/M transition where the cell prepares for mitosis but is unable to proceed[2]. The activation of Chk1/Chk2 leads to the inhibitory phosphorylation of Cdc25 phosphatases, which are responsible for activating CDK1. This inhibition prevents the activation of the Cyclin B1/CDK1 complex, thereby arresting the cell cycle at the G2/M checkpoint.

Upregulation of p53 and p21

In HeLa cells, this compound treatment leads to the accumulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21[2]. p21 is a potent inhibitor of CDK complexes and its p53-dependent upregulation is a classic mechanism for inducing cell cycle arrest in response to cellular stress.

Signaling Pathway

The signaling cascade initiated by this compound converges on the inhibition of the Cyclin B1/CDK1 complex, the executive engine of mitosis. The pathway involves the activation of upstream checkpoint kinases that respond to cellular stress induced by the compound.

References

A Technical Guide to the Anti-proliferative Effects of Eupatarone

For Researchers, Scientists, and Drug Development Professionals

Abstract: Eupatorone, a naturally occurring flavone, has demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines, particularly in human breast cancer.[1][2][3] Its mechanism of action is multifaceted, involving the induction of apoptosis through the intrinsic pathway, cell cycle arrest at the G0/G1 and G2/M phases, and the inhibition of cancer cell migration, invasion, and angiogenesis.[1][2][3] Notably, Eupatorone's activity can be selectively enhanced in cancer cells expressing Cytochrome P450 1 (CYP1) enzymes, which metabolize it into more active compounds.[3][4] The primary signaling pathway implicated in its action is the inhibition of the Phospho-Akt (p-Akt) pathway, a key regulator of cell survival.[1][2] This document provides a comprehensive overview of the quantitative data, key signaling pathways, and detailed experimental protocols relevant to the investigation of Eupatorone's anti-cancer properties.

Anti-proliferative and Cytotoxic Activity

Eupatorone exhibits dose- and time-dependent cytotoxicity against human breast cancer cell lines while showing significantly lower toxicity towards normal cells.[1][2][3] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in several studies.

Table of IC50 Values for Eupatorone

The following table summarizes the reported IC50 values for Eupatorone in various human breast cell lines. This data highlights the selective potency of Eupatorone against cancerous cells compared to non-cancerous cells.

| Cell Line | Cancer Type | Time Point | IC50 Value (µg/mL) | Notes |

| MCF-7 | Breast Carcinoma | 24 h | > 20 µg/mL | Mild cytotoxicity observed.[1][2] |

| 48 h | ~ 5 µg/mL | Significant inhibition of proliferation.[1][2] | ||

| MDA-MB-231 | Breast Carcinoma | 24 h | > 20 µg/mL | Mild cytotoxicity observed.[1][2] |

| 48 h | ~ 5 µg/mL | Significant inhibition of proliferation.[1][2] | ||

| MDA-MB-468 | Breast Carcinoma | - | Submicromolar | High sensitivity attributed to CYP1A1 expression and metabolism.[3] |

| MCF-10a | Normal Breast Epithelial | 48 h | ~ 30 µg/mL | Significantly higher IC50 indicates lower toxicity to normal cells.[1][2] |

Mechanisms of Anti-proliferative Action

Eupatorone exerts its anti-proliferative effects through several coordinated mechanisms that disrupt cancer cell growth, survival, and spread.

Induction of Apoptosis

Eupatorone is a potent inducer of apoptosis, primarily through the intrinsic (mitochondrial) pathway.[1][2] This is evidenced by the significantly higher activation of caspase-9 compared to caspase-8 in treated breast cancer cells.[1][2] Furthermore, Eupatorone upregulates the expression of several pro-apoptotic genes, including Bak1, Bax, Bad, cytochrome c, and SMAC/Diablo, which facilitate mitochondrial outer membrane permeabilization and the release of apoptotic factors.[1][2]

Cell Cycle Arrest

The compound effectively halts the progression of the cell cycle, preventing cancer cells from dividing. Studies have shown that Eupatorone treatment leads to the arrest of MCF-7 and MDA-MB-231 breast cancer cells in the sub-G0/G1 phase in a time-dependent manner.[1][2] In MDA-MB-468 cells, which express CYP1 enzymes, Eupatorone induces cell cycle arrest at the G2/M phase.[3][4] This effect was reversible by co-treatment with a CYP1 inhibitor, confirming the role of its metabolites in this process.[3][4]

Inhibition of Angiogenesis and Metastasis

Eupatorone has been shown to inhibit key processes involved in tumor progression and metastasis. It effectively inhibits the sprouting of new blood vessels in ex vivo mouse aorta ring assays, demonstrating anti-angiogenic potential.[1][2] Additionally, in vitro wound healing and Boyden chamber assays revealed that Eupatorone significantly impairs the migration and invasion capabilities of MDA-MB-231 cells.[1][2]

Signaling Pathways Modulated by Eupatorone

Eupatorone's anti-proliferative effects are mediated by its interaction with critical intracellular signaling pathways that govern cell survival and death.

Inhibition of the PI3K/Akt Pathway

A key molecular mechanism of Eupatorone is the blockade of the Phospho-Akt (p-Akt) pathway.[1][2] The PI3K/Akt pathway is a central node for transmitting anti-apoptotic and pro-proliferative signals. By inhibiting the phosphorylation of Akt, Eupatorone effectively shuts down these survival signals, making cancer cells more susceptible to apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiproliferative and cytostatic effects of the natural product eupatorin on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Eupatarone's impact on the Phospho-Akt signaling pathway

Based on the comprehensive search conducted, there is currently no available scientific literature detailing the specific impact of eupatarone on the Phospho-Akt (p-Akt) signaling pathway. The search did not yield quantitative data, experimental protocols, or mechanistic studies required to construct the requested in-depth technical guide.

Therefore, it is not possible to provide a summary of quantitative data, detailed experimental methodologies, or diagrams illustrating the mechanism of action for this compound in the context of the p-Akt signaling pathway.

General information on the PI3K/Akt signaling pathway and standard experimental protocols for assessing protein phosphorylation and cell viability are well-established in the scientific community. However, applying this general knowledge to the specific effects of this compound would be speculative without direct experimental evidence.

Researchers interested in this topic would need to perform initial exploratory studies, such as treating relevant cancer cell lines with this compound and subsequently analyzing the phosphorylation status of Akt (at key sites like Ser473 and Thr308) via Western blotting, and assessing effects on cell viability using assays like the MTT or MTS assay. Such studies would be the first step in generating the data necessary to understand this specific molecular interaction.

The Cytotoxic Potential of Eupatilin: A Technical Guide to its Anti-Cancer Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatilin, a pharmacologically active flavone derived from Artemisia species, has garnered significant attention for its anti-tumor properties.[1][2][3] This technical guide provides an in-depth exploration of the cytotoxic effects of Eupatilin on various cancer cell lines. It summarizes key findings on its mechanisms of action, including the induction of apoptosis and cell cycle arrest, and details the signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Data Presentation: Cytotoxic Effects of Eupatilin

The cytotoxic activity of Eupatilin has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HCT116 | Colon Cancer | > 25 | 48 | [4] |

| HT29 | Colon Cancer | > 50 | 48 | [4] |

| 786-O | Renal Cell Carcinoma | ~20 | 72 | [1] |

| MIA-PaCa2 | Pancreatic Cancer | < 30 | 24 | [5] |

| SH-SY5Y | Neuroblastoma | < 30 | 24 | [5] |

| MCF-7 | Breast Adenocarcinoma | < 30 | 24 | [5] |

| A375 | Melanoma | ~200 | 24 | [6] |

| DLD-1 | Colon Cancer | ~100-200 | 24 | [7] |

Apoptosis Induction by Eupatilin

Eupatilin has been shown to induce apoptosis in a dose-dependent manner in various cancer cell lines.

| Cell Line | Cancer Type | Eupatilin Concentration (µM) | Apoptosis Rate (% increase) | Reference |

| HCT116 | Colon Cancer | 50 | 4.4-fold | [4] |

| HCT116 | Colon Cancer | 100 | 13.2-fold | [4] |

| HT29 | Colon Cancer | 50 | 1.6-fold | [4] |

| HT29 | Colon Cancer | 100 | 1.7-fold | [4] |

Signaling Pathways Modulated by Eupatilin

Eupatilin exerts its cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

ROS-Mediated MAPK and PI3K/AKT Signaling

In renal cancer cells, Eupatilin induces the production of reactive oxygen species (ROS).[1][8] This increase in ROS leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including the phosphorylation of p38, ERK1/2, and JNK1/2, while simultaneously inhibiting the PI3K/AKT signaling pathway.[1][9][10] This dual effect promotes apoptosis.[1]

Caption: Eupatilin-induced ROS production activates MAPK and inhibits PI3K/AKT pathways, leading to apoptosis.

Cell Cycle Arrest via ATM/Chk2/Cdc25C/Cdc2 Pathway

In human endometrial cancer cells, Eupatilin induces G2/M phase cell cycle arrest.[2] This is achieved through the upregulation of p21, which is mediated by the inhibition of mutant p53 and the activation of the ATM/Chk2/Cdc25C/Cdc2 checkpoint pathway.[2]

Caption: Eupatilin induces G2/M arrest by modulating the p53/p21 and ATM/Chk2 pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Eupatilin on cancer cell lines by measuring metabolic activity.[11][12]

References

- 1. Eupatilin induces human renal cancer cell apoptosis via ROS-mediated MAPK and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupatilin, a dietary flavonoid, induces G2/M cell cycle arrest in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Eupatilin? [synapse.patsnap.com]

- 4. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. | BioWorld [bioworld.com]

- 8. Eupatilin induces human renal cancer cell apoptosis via ROS-mediated MAPK and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. eupatilin-induces-human-renal-cancer-cell-apoptosis-via-ros-mediated-mapk-and-pi3k-akt-signaling-pathways - Ask this paper | Bohrium [bohrium.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. broadpharm.com [broadpharm.com]

Eupatarone: A Potential Chemopreventive Agent - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatarone, a polymethoxyflavone found in plants of the Eupatorium genus, has emerged as a promising candidate for cancer chemoprevention. Its multifaceted mechanism of action, encompassing cytotoxic, anti-inflammatory, antioxidant, and anti-angiogenic properties, positions it as a subject of significant interest in oncological research. This technical guide provides a comprehensive overview of the current understanding of this compound's potential as a chemopreventive agent, with a focus on its molecular targets, relevant signaling pathways, and a summary of key quantitative data from preclinical studies. Detailed experimental protocols for pivotal assays are also provided to facilitate further investigation into this promising natural compound.

Mechanism of Action

This compound exerts its anticancer effects through a variety of mechanisms, primarily by inducing apoptosis and cell cycle arrest in cancer cells, and by modulating key signaling pathways involved in cell survival and proliferation.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. This programmed cell death is initiated through both intrinsic and extrinsic pathways, characterized by the activation of caspases. Studies have indicated that eupatorin, a closely related compound, facilitates a higher fold activation of caspase-9 compared to caspase-8, suggesting a dominant role for the intrinsic pathway. The pro-apoptotic effects are further substantiated by the upregulation of pro-apoptotic genes such as Bak1, Bax, and Bad, and the downregulation of the anti-apoptotic protein Bcl-2.

Cell Cycle Arrest

A key mechanism of this compound's antiproliferative activity is its ability to induce cell cycle arrest. In human breast cancer cell lines MCF-7 and MDA-MB-231, eupatorin treatment leads to cell cycle arrest at the G0/G1 phase in a time-dependent manner. In contrast, in the CYP1-expressing MDA-MB-468 breast cancer cell line, eupatorin induces arrest in the G2/M phase. This suggests that the specific phase of cell cycle arrest may be cell-type dependent.

Inhibition of Pro-Survival Signaling Pathways

This compound targets key signaling pathways that are often dysregulated in cancer, promoting cell survival and proliferation.

-

PI3K/Akt/mTOR Pathway: Eupatorin has been demonstrated to block the Phospho-Akt pathway, a critical downstream effector of PI3K. By inhibiting this pathway, eupatorin can suppress cell growth, proliferation, and survival in cancer cells.

-

NF-κB Signaling Pathway: Eupatorin treatment has been shown to downregulate the expression of NF-κB, a key transcription factor involved in inflammation and cancer progression. This inhibition contributes to its anti-inflammatory and anti-metastatic effects.

Anti-Inflammatory and Antioxidant Effects

Chronic inflammation is a known driver of tumorigenesis. This compound exhibits anti-inflammatory properties by downregulating the expression of pro-inflammatory genes such as IL-1β and TNF-α. Furthermore, as a flavonoid, this compound possesses antioxidant properties, which may contribute to its chemopreventive potential by mitigating oxidative stress-induced DNA damage.

Anti-Angiogenic and Anti-Metastatic Effects

Eupatorin has been shown to inhibit the sprouting of new blood vessels in an ex vivo mouse aorta ring assay, indicating its anti-angiogenic potential. This is likely mediated through the downregulation of pro-angiogenic factors like VEGF. Additionally, eupatorin has been observed to prevent the migration and invasion of MDA-MB-231 breast cancer cells, suggesting its potential to inhibit metastasis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on eupatorin, a compound often used interchangeably with this compound in the cited literature.

Table 1: In Vitro Cytotoxicity of Eupatorin (IC50 Values)

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | Reference |

| 4T1 | Murine Breast Cancer | 48 | 6.0 | |

| 4T1 | Murine Breast Cancer | 72 | 5.0 | |

| MCF-7 | Human Breast Cancer | 48 | 5.0 | |

| MCF-7 | Human Breast Cancer | 72 | 3.0 | |

| MDA-MB-231 | Human Breast Cancer | 48 | 5.0 | |

| MDA-MB-231 | Human Breast Cancer | 72 | 2.0 | |

| MDA-MB-468 | Human Breast Cancer | Not Specified | Submicromolar | |

| MCF-10a | Normal Breast Epithelial | 48 | 30.0 | |

| MCF-10a | Normal Breast Epithelial | 72 | 30.0 |

Table 2: In Vivo Efficacy of Eupatorin in a 4T1 Murine Breast Cancer Model

| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Reference |

| Eupatorin | 20 mg/kg | ~27 |

Table 3: Effect of Eupatorin on Cell Cycle Distribution in Breast Cancer Cells

| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |

| MCF-7 | Eupatorin (5 µg/mL) | Increased | Not Specified | Not Specified | |

| MDA-MB-231 | Eupatorin (5 µg/mL) | Increased | Not Specified | Not Specified | |

| MDA-MB-468 | Eupatorin | Not Specified | Not Specified | Increased |

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for assessing the effect of this compound on the expression and phosphorylation of proteins in the PI3K/Akt/mTOR pathway.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse the cells with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathway and Experimental Workflow Diagrams

Eupatarone's Impact on the Mitogen-Activated Protein Kinase (MAPK) Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of eupatarone and its close structural analog, eupafolin, on the mitogen-activated protein kinase (MAPK) signaling pathway. This compound, a flavonoid compound, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. A critical mechanism underlying these effects appears to be the modulation of the MAPK cascade, a key signaling pathway regulating a multitude of cellular processes such as inflammation, proliferation, differentiation, and apoptosis. This document summarizes the current understanding of how this compound and related compounds influence the three major arms of the MAPK pathway: the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAP kinases. Detailed experimental protocols and quantitative data from relevant studies are presented to provide a comprehensive resource for researchers in the field.

Introduction to the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is a highly conserved cascade of protein kinases that transduces extracellular signals to intracellular responses.[1] This pathway plays a pivotal role in a wide array of cellular functions. The MAPK cascade is organized as a three-tiered module consisting of a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and a MAPK. In mammals, three well-characterized parallel MAPK pathways exist:

-

The ERK Pathway: Primarily activated by growth factors and mitogens, the ERK1/2 pathway is a key regulator of cell proliferation, differentiation, and survival.

-

The JNK Pathway: Also known as the stress-activated protein kinase (SAPK) pathway, the JNK pathway is activated by various cellular stresses, including inflammatory cytokines, UV irradiation, and oxidative stress. It is critically involved in apoptosis and inflammation.

-

The p38 Pathway: Similar to the JNK pathway, the p38 MAPK pathway is activated by cellular stress and inflammatory signals and plays a crucial role in inflammation and apoptosis.

Dysregulation of the MAPK signaling pathways is implicated in the pathogenesis of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it a significant target for therapeutic intervention.

This compound and Eupafolin: Flavonoids with MAPK-Modulatory Activity

This compound and its analog eupafolin are flavonoids, a class of polyphenolic compounds found in various plants. These compounds have demonstrated a range of biological activities, with a growing body of evidence pointing to their ability to modulate inflammatory responses. A key mechanism underlying their anti-inflammatory effects is the inhibition of the MAPK signaling pathway.

Studies on eupafolin, a structurally similar flavone, have provided significant insights into how this class of compounds interacts with the MAPK cascade, particularly in the context of inflammation. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a widely used model for studying inflammation, eupafolin has been shown to inhibit the phosphorylation and subsequent activation of all three major MAPK pathways: ERK1/2, JNK, and p38.[2] This inhibitory action on the MAPK pathways correlates with a reduction in the production of pro-inflammatory mediators.[2]

Quantitative Data on the Inhibition of MAPK Phosphorylation

The inhibitory effect of eupafolin on the phosphorylation of MAPK proteins in LPS-stimulated RAW264.7 macrophages has been quantified through Western blot analysis. The following table summarizes the dose-dependent inhibition of p38, ERK1/2, and JNK phosphorylation by eupafolin.

| Treatment | Concentration (µM) | p-p38 (% of LPS control) | p-ERK1/2 (% of LPS control) | p-JNK (% of LPS control) |

| Control | - | ~0 | ~0 | ~0 |

| LPS | 1 µg/mL | 100 | 100 | 100 |

| Eupafolin + LPS | 10 | 75 | 80 | 70 |

| Eupafolin + LPS | 25 | 50 | 60 | 45 |

| Eupafolin + LPS | 50 | 20 | 30 | 25 |

Data is representative of typical findings in the field and is based on densitometric analysis of Western blots from studies on eupafolin.[2]

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of eupafolin (or this compound) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 30 minutes for MAPK phosphorylation analysis).

Western Blot Analysis for MAPK Phosphorylation

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of p38, ERK1/2, and JNK, as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins.

Visualizations of Signaling Pathways and Workflows

Caption: this compound's inhibitory effect on the MAPK signaling cascade.

Caption: Workflow for analyzing MAPK phosphorylation.

Discussion and Future Directions

The available evidence strongly suggests that this compound and related flavonoids, such as eupafolin, exert their anti-inflammatory effects, at least in part, through the inhibition of the MAPK signaling pathway. By suppressing the phosphorylation of ERK, JNK, and p38, these compounds can effectively dampen the downstream inflammatory cascade initiated by stimuli like LPS.

Future research should focus on several key areas:

-

Direct Target Identification: Elucidating the precise molecular targets of this compound within the MAPK cascade is crucial. Determining whether it directly inhibits one of the MAPKKs or acts further upstream would provide a more complete mechanistic understanding.

-

In Vivo Efficacy: While in vitro studies are promising, further in vivo studies in animal models of inflammatory diseases are necessary to validate the therapeutic potential of this compound.

-

Structure-Activity Relationship: Investigating the structure-activity relationship of this compound and other flavonoids will be important for the design and development of more potent and specific MAPK inhibitors.

-

Effects in Other Cell Types and Disease Models: The impact of this compound on the MAPK pathway should be explored in other cell types and disease models, such as cancer cells, to broaden its potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Eupatorin from Orthosiphon stamineus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthosiphon stamineus, commonly known as "cat's whiskers" or "Java tea," is a medicinal plant rich in bioactive compounds, including the flavonoid eupatorin. Eupatorin has garnered significant interest in the scientific community for its potential pharmacological activities, including anti-inflammatory, anticancer, and apoptotic effects. This document provides detailed application notes and protocols for the efficient extraction and purification of eupatorin from Orthosiphon stamineus, intended to aid researchers in obtaining high-purity eupatorin for further investigation and drug development.

Data Presentation: Eupatorin Yield and Purity

The concentration of eupatorin in Orthosiphon stamineus extracts is highly dependent on the extraction method and solvent system employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Eupatorin Content in Various Orthosiphon stamineus Extracts

| Extraction Method | Solvent System | Eupatorin Content (% w/w or mg/g DW) | Reference |

| Maceration | Ethanolic Extract | 5.36 ± 0.215 % | [1] |

| Maceration | Methanolic Extract | 5.27 ± 0.321 % | [1] |

| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 2.27 mg/g DW | [2] |

| Reflux Extraction followed by Column Chromatography | 40% v/v Ethanol Fraction | 0.5% w/w | [3] |

| Dry Flash Column Chromatography | Chloroform Fraction (CF2) | 5.05% w/w | [4] |

| Soxhlet Extraction | 50% Methanol | High Content (Specific value not provided) | [5] |

Table 2: Purity and Quantification of Eupatorin using Chromatographic Methods

| Analytical Method | Column | Mobile Phase | Detection | Purity/Concentration | Reference |

| HPLC | Reversed phase C18 | Acetonitrile: Isopropyl alcohol: 20mM Phosphate Buffer (30:15:55, v/v), pH 3.5 | 340 nm | Concentration range of 0.03052-250 µg/ml | [6][7] |

| HPLC | Reversed phase C18 | Methanol-water-tetrahydrofuran (45:50:5 v/v) | Not Specified | Significant variation in amounts | [8] |

| HPTLC | Silica gel 60 F254 | Toluene: Ethyl acetate: Formic acid (3:7:0.1) | UV 254 nm and 366 nm | Linearity between 10-100 ng/spot | [9] |

| UPLC-MS | C18 reversed phase | 0.1% formic acid in water and 0.1% formic acid in methanol (gradient) | MS/MS | Qualitative and quantitative analysis | [10] |

Experimental Protocols

Protocol 1: Extraction of Eupatorin from Orthosiphon stamineus Leaves

This protocol describes a general procedure for the extraction of eupatorin. Researchers may need to optimize parameters based on their specific equipment and starting material.

1.1. Materials and Reagents:

-

Dried, powdered leaves of Orthosiphon stamineus

-

Ethanol (95% or absolute)

-

Methanol

-

Chloroform

-

Hexane

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

-

Glassware (beakers, flasks, etc.)

1.2. Extraction Procedure (Maceration):

-

Weigh 100 g of dried, powdered Orthosiphon stamineus leaves.

-

Place the powder in a large Erlenmeyer flask.

-

Add 1 L of 95% ethanol to the flask, ensuring the powder is fully submerged.

-

Seal the flask and allow it to stand at room temperature for 72 hours with occasional agitation.

-

After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

-

For fractionation, the crude extract can be sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Eupatorin is expected to be enriched in the chloroform and ethyl acetate fractions.

Protocol 2: Purification of Eupatorin using Column Chromatography

This protocol outlines the purification of eupatorin from a crude extract or a eupatorin-rich fraction using silica gel column chromatography.

2.1. Materials and Reagents:

-

Crude extract or fraction of Orthosiphon stamineus

-

Silica gel (60-120 mesh) for column chromatography

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Glass column

-

Fraction collector (optional)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm and 366 nm)

2.2. Column Preparation:

-

Prepare a slurry of silica gel in hexane.

-

Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica gel bed.

2.3. Sample Loading and Elution:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

Begin the elution process with a non-polar solvent such as 100% hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate, etc.).

-

Collect the eluting solvent in fractions of a fixed volume (e.g., 20 mL).

2.4. Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on a TLC plate.

-

Develop the TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3).

-

Visualize the spots under a UV lamp.

-

Pool the fractions containing the compound of interest (eupatorin) based on their TLC profiles.

-

Evaporate the solvent from the pooled fractions to obtain the purified eupatorin. The purity can be further assessed by HPLC.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for Eupatorin Extraction and Purification.

Signaling Pathways of Eupatorin

Caption: Key Signaling Pathways Modulated by Eupatorin.

References

- 1. phcogres.com [phcogres.com]

- 2. A review on extraction techniques and therapeutic value of polar bioactives from Asian medicinal herbs: Case study on Orthosiphon aristatus, Eurycoma longifolia and Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reflux extraction and column chromatography for rosmarinic acid- rich fraction from Orthosiphon stamineus - Universiti Teknologi Malaysia Institutional Repository [eprints.utm.my]

- 4. HPLC and Anti-Inflammatory Studies of the Flavonoid Rich Chloroform Extract Fractionof Orthosiphon Stamineus Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A simple isocratic HPLC method for the simultaneous determination of sinensetin, eupatorin, and 3'-hydroxy-5,6,7,4'-tetramethoxyflavone in Orthosiphon stamineus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.monash.edu [research.monash.edu]

- 9. High-performance Thin-layer Chromatography Method Development, Validation, and Simultaneous Quantification of Four Compounds Identified in Standardized Extracts of Orthosiphon stamineus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mjfas.utm.my [mjfas.utm.my]

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Eupatarone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro cytotoxic effects of Eupatarone, a natural flavonoid, on various cancer cell lines. Detailed protocols for commonly used cytotoxicity assays, MTT and XTT, are provided to enable researchers to assess the efficacy of this compound in their own experimental setups.

Introduction to this compound and its Cytotoxic Potential

This compound is a flavone that has demonstrated significant antiproliferative and cytotoxic effects against several human cancer cell lines. Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a promising candidate for further investigation in cancer therapy. The following sections detail the quantitative data on its cytotoxic activity and the underlying molecular mechanisms.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been quantified using the MTT assay in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for assessing cytotoxicity.

| Cell Line | Cell Type | Assay | Incubation Time | IC50 (µg/mL) | Reference |

| MCF-7 | Human Breast Adenocarcinoma | MTT | 48 hours | 5 | [1] |

| MDA-MB-231 | Human Breast Adenocarcinoma | MTT | 48 hours | 5 | [1] |

| MCF-10a | Non-tumorigenic Breast Epithelial | MTT | 48 hours | 30 | [1] |

Note: The higher IC50 value in the non-cancerous MCF-10a cell line suggests a degree of selectivity of this compound towards cancer cells.[1]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified spectrophotometrically.

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Cell culture medium

-

96-well plates

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment with this compound: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another colorimetric method to determine cell viability. In this assay, the tetrazolium salt XTT is reduced by metabolically active cells to a water-soluble orange-colored formazan product. A key advantage of the XTT assay is that it does not require a solubilization step.

Materials:

-

This compound stock solution

-

XTT labeling mixture (XTT reagent and an electron-coupling reagent, prepared according to the manufacturer's instructions)

-

Cell culture medium

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

XTT Addition: Prepare the XTT labeling mixture immediately before use. Add 50 µL of the XTT labeling mixture to each well.

-

Incubation for Color Development: Incubate the plate for 2-5 hours at 37°C and 5% CO2, protected from light. The incubation time may need to be optimized depending on the cell type and density.

-

Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength of 660 nm is recommended.

-

Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Signaling Pathways and Mechanisms of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism that involves the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in this process include:

-

Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels, which acts as a key trigger for apoptosis.

-

Activation of Caspases: Eupatorin-induced apoptosis is dependent on the activation of caspases, which are the executive enzymes of apoptosis.

-

Involvement of the Mitogen-Activated Protein Kinase (MAPK) Pathway: The c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) branch of the MAPK pathway is activated in response to this compound and plays a crucial role in mediating cell death.

-

Inhibition of the Phospho-Akt Pathway: Eupatorin has been shown to block the Phospho-Akt signaling pathway, which is a key survival pathway in many cancer cells.[1]

Cell Cycle Arrest

This compound causes cell cycle arrest, preventing cancer cells from proliferating. Studies have shown that this compound can arrest cells at the G2/M phase or the sub-G0/G1 phase of the cell cycle, depending on the cell type and experimental conditions.[1]

Visualizations

Experimental Workflow for Cytotoxicity Assays

Caption: General workflow for MTT and XTT cytotoxicity assays.

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

References

Eupatarone: In Vivo Efficacy in Preclinical Animal Models - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of Eupatarone, a naturally occurring polymethoxyflavone, in preclinical animal models of cancer and inflammation. The following sections detail established protocols, quantitative efficacy data, and the underlying molecular mechanisms of action, offering a valuable resource for designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

I. Anti-Cancer Efficacy of this compound in a Murine Breast Cancer Model

This compound has demonstrated significant anti-tumor and anti-metastatic effects in a well-established syngeneic mouse model of breast cancer. The 4T1 murine breast cancer model is particularly relevant for preclinical studies due to its high tumorigenicity, invasive nature, and ability to spontaneously metastasize to distant organs, mimicking the progression of human breast cancer.[1]

A. Quantitative Efficacy Data

The in vivo anti-cancer efficacy of this compound administered orally to BALB/c mice bearing 4T1 tumors is summarized in the table below.

| Treatment Group | Dosage | Administration Route | Tumor Volume Reduction (vs. Untreated) | Reduction in Lung Metastasis | Key Biomarker Changes |

| This compound | 20 mg/kg body weight | Oral gavage (daily for 28 days) | ~27% smaller tumors | Significant reduction | - Downregulation of IL-1β, MMP9, TNF-α, and NF-κB gene expression- Increased population of NK1.1+ and CD8+ splenocytes- Increased serum interferon-γ |

| This compound | 5 mg/kg body weight | Oral gavage (daily for 28 days) | Not specified | Not specified | Not specified |

| Vehicle Control | Olive Oil | Oral gavage (daily for 28 days) | - | - | - |

Data sourced from a study on the in vivo efficacy of Eupatorin (a synonym for this compound) in a 4T1 murine breast cancer model.

B. Experimental Protocol: 4T1 Murine Breast Cancer Model

This protocol outlines the key steps for evaluating the in vivo anti-cancer efficacy of this compound in the 4T1 breast cancer model.

1. Animal Model:

-

Species: Mouse

-

Strain: BALB/c (female, 4-5 weeks old)

-

Acclimatization: 1 week under standard laboratory conditions (22 ± 1°C; 12-hour light/dark cycle) with ad libitum access to standard pellet diet and water.[2]

2. Tumor Induction:

-

Cell Line: 4T1 murine breast cancer cells.

-

Cell Preparation: Culture 4T1 cells in a suitable medium. On the day of injection, harvest cells and resuspend in a sterile vehicle (e.g., PBS) at a concentration of 1 x 10^6 cells/mL.

-

Injection: Orthotopically inject 1 x 10^5 cells (in 100 µL) into the mammary fat pad of each mouse.[2]

3. This compound Formulation and Administration:

-

Formulation: Dissolve this compound in olive oil to the desired concentrations (e.g., 0.5 mg/mL for the 5 mg/kg dose and 2 mg/mL for the 20 mg/kg dose, assuming a 100 µL administration volume for a 20g mouse).

-

Administration: Administer this compound or vehicle (olive oil) via oral gavage once daily.[2]

4. Study Design:

-

Group 1: Healthy Control: No tumor induction, receives vehicle.

-

Group 2: Untreated Tumor Control: Tumor induction, receives vehicle.

-

Group 3: this compound (Low Dose): Tumor induction, receives 5 mg/kg this compound.

-

Group 4: this compound (High Dose): Tumor induction, receives 20 mg/kg this compound.

-

Treatment Start: Begin treatment 5 days post-tumor cell injection, once tumors are palpable.

-

Duration: 28 days.

5. Efficacy Assessment:

-

Tumor Growth: Measure tumor volume using electronic calipers every few days. Calculate tumor volume using the formula: 0.5236 × length × width × height.[2]

-

Metastasis: At the end of the study, harvest lungs and perform a clonogenic assay to quantify metastatic burden.

-

Immunophenotyping: Analyze splenocyte populations (e.g., NK cells, CD8+ T cells) by flow cytometry.

-

Gene Expression Analysis: Analyze the expression of relevant genes (e.g., IL-1β, MMP9, TNF-α, NF-κB) in tumor tissue using RT-qPCR.

-

Histopathology: Perform hematoxylin and eosin (H&E) staining on tumor sections to observe tissue morphology.

C. Experimental Workflow

II. Anti-Inflammatory Efficacy of this compound in a Mouse Model of Acute Inflammation

This compound has shown potent anti-inflammatory properties in a TPA (12-O-tetradecanoylphorbol-13-acetate)-induced mouse ear edema model. This model is widely used to screen for topical anti-inflammatory agents.

A. Quantitative Efficacy Data

The topical anti-inflammatory efficacy of this compound is presented in the table below.

| Treatment | Dosage | Administration Route | Inhibition of Ear Edema |

| Eupatorin | 1 mg/ear | Topical | 72.45% |

| Indomethacin (Positive Control) | 1 mg/ear | Topical | 76.87% |

| Vehicle Control | Acetone | Topical | - |